molecular formula C11H7F2NO3 B6238813 methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate CAS No. 887589-28-8

methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate

Cat. No.: B6238813
CAS No.: 887589-28-8
M. Wt: 239.2
InChI Key:
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Description

Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate is a fluorinated quinoline derivative. This compound is characterized by the presence of two fluorine atoms at the 6 and 8 positions, a hydroxyl group at the 4 position, and a carboxylate ester group at the 2 position of the quinoline ring. It has a molecular formula of C11H7F2NO3 and a molecular weight of 239.17 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6,8-difluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like tetrabutylammonium iodide.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its structural similarity to other bioactive quinoline derivatives. The presence of fluorine atoms enhances its binding affinity and biological activity .

Comparison with Similar Compounds

    6,8-Difluoroquinoline: Lacks the hydroxyl and carboxylate ester groups.

    4-Hydroxyquinoline-2-carboxylate: Lacks the fluorine atoms.

    Methyl 4-hydroxyquinoline-2-carboxylate: Lacks the fluorine atoms at the 6 and 8 positions.

Uniqueness: Methyl 6,8-difluoro-4-hydroxyquinoline-2-carboxylate is unique due to the combination of fluorine atoms, hydroxyl group, and carboxylate ester group on the quinoline ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

887589-28-8

Molecular Formula

C11H7F2NO3

Molecular Weight

239.2

Purity

95

Origin of Product

United States

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